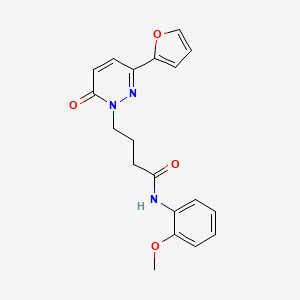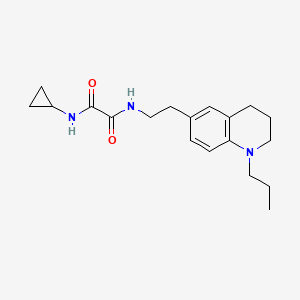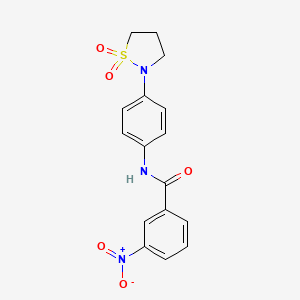![molecular formula C18H14N2O2 B2530242 2-(4-乙基苯基)-2H,3H-chromeno[2,3-c]吡唑-3-酮 CAS No. 1115279-84-9](/img/structure/B2530242.png)
2-(4-乙基苯基)-2H,3H-chromeno[2,3-c]吡唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.322. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
2-(4-乙基苯基)-2H,3H-chromeno[2,3-c]吡唑-3-酮已显示出显著的抗氧化特性。这种化合物可以中和自由基,从而保护细胞免受氧化应激。 这种活性对于预防各种疾病至关重要,包括癌症、心血管疾病和神经退行性疾病 .
抗菌特性
研究表明,这种化合物对多种细菌和真菌菌株表现出强效的抗菌活性。 它能够破坏微生物细胞壁并抑制酶活性,使其成为开发新型抗生素和抗真菌剂的有希望的候选者 .
抗炎作用
该化合物已证明具有抗炎作用,因为它可以抑制促炎细胞因子和酶(如 COX-2)的产生。 这使其成为治疗关节炎、哮喘和炎症性肠病等炎症性疾病的潜在治疗剂 .
抗癌潜力
研究表明,2-(4-乙基苯基)-2H,3H-chromeno[2,3-c]吡唑-3-酮可以诱导癌细胞凋亡。它干扰细胞周期进程并在包括乳腺癌、肺癌和结肠癌在内的各种癌细胞系中促进细胞死亡。 这突出了其作为化学治疗剂的潜力 .
神经保护作用
已发现该化合物具有神经保护特性,可以帮助治疗阿尔茨海默病和帕金森病等神经退行性疾病。 它通过减少神经细胞的氧化应激和炎症来发挥作用,从而保护它们免受损伤 .
抗病毒活性
最近的研究表明,2-(4-乙基苯基)-2H,3H-chromeno[2,3-c]吡唑-3-酮具有抗病毒特性。它可以抑制某些病毒的复制,使其成为抗病毒药物开发的潜在候选者。 这在出现的新型病毒感染的背景下尤为重要 .
酶抑制
该化合物已被确定为各种酶的有效抑制剂,包括酪氨酸酶和乙酰胆碱酯酶。 这种抑制对于开发治疗色素沉着过度和阿尔茨海默病等疾病的药物非常有价值 .
光物理性质
2-(4-乙基苯基)-2H,3H-chromeno[2,3-c]吡唑-3-酮表现出独特的光物理性质,例如荧光。 这些特性使其在开发用于生物学和环境应用的荧光探针和传感器方面有用 .
作用机制
It’s worth noting that compounds with similar structures, such as other pyrazole derivatives, have been found to exhibit a wide range of biological activities, including anti-microbial , anti-inflammatory , anti-cancer , and kinase inhibitory effects. These activities are often mediated through interactions with various cellular targets, leading to alterations in biochemical pathways and cellular functions. The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy. Moreover, environmental factors such as pH, temperature, and the presence of other substances can influence the stability and activity of these compounds .
未来方向
生化分析
Biochemical Properties
It is known that pyrazol-3-one derivatives, which are structurally similar to this compound, have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-12-7-9-14(10-8-12)20-18(21)15-11-13-5-3-4-6-16(13)22-17(15)19-20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFKBZJDHEGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)
![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)
![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)
![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)


